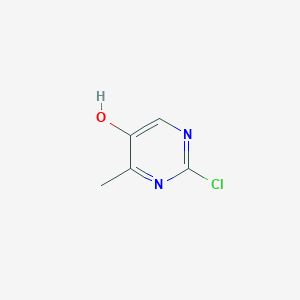

2-Chloro-5-hydroxy-4-methylpyrimidine

Description

2-Chloro-5-hydroxy-4-methylpyrimidine is a halogenated pyrimidine derivative featuring a chloro group at position 2, a hydroxy group at position 5, and a methyl group at position 2. Pyrimidines are aromatic heterocycles with two nitrogen atoms at positions 1 and 3, making them key scaffolds in pharmaceuticals, agrochemicals, and materials science. The presence of electron-withdrawing (Cl) and electron-donating (CH₃, OH) substituents on the pyrimidine ring influences its reactivity, solubility, and intermolecular interactions, such as hydrogen bonding.

Properties

IUPAC Name |

2-chloro-4-methylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-3-4(9)2-7-5(6)8-3/h2,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAAADFJSILTKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303699 | |

| Record name | 2-Chloro-4-methyl-5-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245506-62-0 | |

| Record name | 2-Chloro-4-methyl-5-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245506-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methyl-5-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Hydroxy-4-methylpyrimidine Derivatives

The hydroxy group at the 5-position can be introduced by hydrolysis or substitution reactions on suitable precursors such as 2,5-dimethylthiopyrimidine derivatives. For example, a method analogous to the preparation of 2-hydroxy-5-methylthiopyrimidine involves:

- Reacting 2,5-dimethylthiopyrimidine with aqueous hydrochloric acid under reflux conditions (e.g., 90–100 °C for 16–36 hours).

- Removal of water by azeotropic distillation with anhydrous toluene to isolate the hydroxy-substituted intermediate.

- This intermediate is typically obtained in high yield (close to 100%) and can be directly used in subsequent reactions without further purification.

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Hydrolysis to 2-hydroxy derivative | 2,5-dimethylthiopyrimidine + HCl (5-7 M) | 90–100 °C | 16–36 hours | ~100% |

Note: The intermediate 2-hydroxy-5-methylthiopyrimidine is a crucial precursor and has been reported as a novel intermediate in recent patents, highlighting its importance in efficient synthesis routes.

Chlorination to Form 2-Chloro-5-hydroxy-4-methylpyrimidine

The chlorination at the 2-position is typically performed using phosphorus oxychloride (POCl₃) under nitrogen atmosphere:

- The hydroxy intermediate is added portion-wise to POCl₃ at room temperature.

- N,N-dimethylaniline is added dropwise as a base to facilitate the chlorination.

- The reaction mixture is heated to about 80 °C and monitored by TLC and LCMS until completion.

- After reaction completion, POCl₃ is distilled off, and the mixture is quenched with water.

- The product is extracted with organic solvents (e.g., ethyl acetate), washed, dried, and purified by recrystallization or pulping with mixed solvents (ethyl acetate/petroleum ether).

- Yields for this step are typically around 80–89%.

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Chlorination at C-2 | 2-hydroxy-5-methylpyrimidine + POCl₃ + N,N-dimethylaniline | 25–80 °C | Several hours | 80–89% |

Alternative Synthetic Routes and Related Compounds

While direct preparation of this compound is less frequently reported, related compounds such as 2-chloro-5-methylthiopyrimidine and 2-chloro-5-methylpyridine have well-documented synthetic routes that inform the preparation of the hydroxy derivative.

- For example, 2-chloro-5-methylthiopyrimidine is prepared from 5-bromo-2-chloropyrimidine by reaction with sodium methyl mercaptide, followed by hydrolysis and chlorination steps similar to those described above, achieving high yields (~89%) and scalability to kilogram quantities.

- The use of POCl₃ as a chlorinating agent is common and effective for converting hydroxy groups to chloro substituents in pyrimidine rings.

- High boiling solvents such as toluene or chlorinated aromatics (e.g., 1,2,4-trichlorobenzene) are often employed to control reaction temperature and facilitate chlorination.

Summary Table of Preparation Steps

| Step No. | Reaction Description | Starting Material | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Hydrolysis to 2-hydroxy-5-methylpyrimidine | 2,5-dimethylthiopyrimidine | Aqueous HCl (5-7 M), reflux | 90–100 °C | 16–36 hrs | ~100 | Intermediate isolated by azeotropic distillation |

| 2 | Chlorination at 2-position | 2-hydroxy-5-methylpyrimidine | POCl₃, N,N-dimethylaniline, N₂ | 25–80 °C | Several hrs | 80–89 | Purification by extraction and recrystallization |

Research Findings and Practical Considerations

- The described method achieves high overall yields (~89%) and is suitable for scale-up to kilogram quantities, important for industrial applications.

- The use of readily available starting materials such as 5-bromo-2-chloropyrimidine and sodium methyl mercaptide reduces cost.

- The reaction conditions are mild and controllable, minimizing byproducts and avoiding complex purification such as column chromatography.

- The intermediate 2-hydroxy-5-methylpyrimidine is stable and can be used directly in chlorination, streamlining the process.

- The chlorination step requires careful control of temperature and addition rates to ensure complete conversion and high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-hydroxy-4-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of substituted pyrimidine derivatives.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

Antiinflammatory and Cytoprotective Properties

Research indicates that derivatives of 2-chloro-5-hydroxy-4-methylpyrimidine exhibit potent anti-inflammatory effects. These compounds function as inhibitors of lipoxygenase synthesis, which is crucial in the inflammatory response. They have been identified as valuable agents for treating conditions such as asthma, psoriasis, and other inflammatory diseases due to their ability to inhibit leukotriene synthesis and protect against ethanol-induced ulcer formation in animal models .

Antifungal Activity

Studies have shown that certain pyrimidine derivatives, including this compound, possess antifungal properties. These compounds have been evaluated against various phytopathogenic fungi, demonstrating significant inhibitory effects. The structure-activity relationship indicates that modifications to the pyrimidine ring can enhance antifungal efficacy, making these compounds promising candidates for agricultural applications .

Drug Development and Synthesis

The compound serves as an intermediate in the synthesis of various pharmacologically active agents. For instance, it has been utilized in the development of novel thienopyridines and other heterocyclic compounds that exhibit diverse biological activities, including anticancer and antiviral properties . The versatility of this compound makes it a crucial building block in medicinal chemistry.

Herbicidal Activity

Research has indicated that certain derivatives of this compound can act as herbicides. These compounds target specific biochemical pathways in plants, leading to effective weed management strategies. Their selective toxicity allows for the control of unwanted vegetation without adversely affecting crop yield .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydroxy-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s effects on cellular pathways, such as the NF-kB inflammatory pathway, have been studied for their potential therapeutic benefits .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Chloro-5-hydroxy-4-methylpyrimidine with structurally related pyrimidine derivatives, focusing on substituent effects, physical properties, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Reactivity

- Chloro at Position 2 : Common in all compounds (e.g., ), the Cl group acts as a leaving group in nucleophilic substitution reactions, enabling functionalization at this position.

- Hydroxy vs. Methoxy/Fluoro : The OH group in the target compound may participate in hydrogen bonding (unlike F or OCH₃ in ), enhancing solubility in polar solvents and influencing crystal packing .

- Methyl at Position 4 : The CH₃ group in 2-Chloro-4-methylpyrimidin-5-amine and the target compound sterically hinders electrophilic substitution at adjacent positions.

Synthetic Approaches Reductive methods using stannous chloride (SnCl₂·2H₂O) in HCl, as seen for 5-Bromo-2-chloropyrimidin-4-amine , may apply to the target compound. Bulky substituents (e.g., pyrazole in ) often require transition metal-catalyzed cross-coupling, whereas simpler derivatives (e.g., ) use straightforward nitration/amination.

Applications Pharmaceuticals: Amino-substituted analogs (e.g., ) are common in kinase inhibitors or antiviral agents. The OH group in the target compound could mimic tyrosine residues in enzyme binding. Materials Science: Hydrogen-bonded networks in bromo/chloro derivatives () suggest utility in crystal engineering or supramolecular assemblies.

Notes

- Limitations : Direct data on this compound are absent in the evidence; comparisons rely on structural analogs.

- Safety : Pyrimidines with reactive substituents (e.g., Cl, NH₂) may require careful handling, as seen in safety data for 4-chloro-6-methoxy-2-methylpyrimidin-5-amine .

- Research Gaps : Further studies on the target compound’s synthesis, crystallography, and bioactivity are needed to validate hypotheses.

Biological Activity

2-Chloro-5-hydroxy-4-methylpyrimidine is a pyrimidine derivative notable for its diverse biological activities. This compound's unique substitution pattern contributes to its interaction with various biomolecules, influencing cellular processes and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, mechanism of action, and comparisons with similar compounds.

This compound exhibits significant biochemical activity by interacting with enzymes involved in nucleotide synthesis and metabolism. It can act as both a substrate and an inhibitor, depending on the specific enzyme and reaction conditions. This dual role is critical for understanding its potential therapeutic applications and its influence on cellular metabolism.

Key Enzymatic Interactions

The compound's interactions include:

- Inhibition of DNA Synthesis : It may inhibit enzymes responsible for DNA replication, affecting cell proliferation.

- Modulation of Gene Expression : By interacting with transcription factors, it can alter the expression of genes involved in cell cycle regulation and apoptosis.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Cell Signaling Pathways : It modulates key signaling pathways that regulate cell survival and proliferation.

- Metabolic Alterations : The compound influences the activity of metabolic enzymes, impacting overall cellular metabolism.

In Vitro Studies

In laboratory settings, this compound has shown varying effects over time due to its stability and degradation profile. Long-term exposure can lead to significant changes in cellular function and metabolism.

The mechanism of action involves binding to specific molecular targets, leading to enzyme inhibition or activation. Notably, it has been shown to interact with the NF-kB inflammatory pathway, suggesting potential anti-inflammatory properties .

Molecular Targets

Key molecular interactions include:

- Enzyme Binding : The compound binds to active sites of enzymes, inhibiting their function.

- Transcription Factor Interaction : It modulates gene expression through interactions with regulatory proteins.

Comparison with Similar Compounds

This compound is unique compared to other pyrimidine derivatives due to its specific hydroxyl and chlorine substitutions. These modifications enhance its biological activity and make it a versatile intermediate for synthetic applications .

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | N/A | Enzyme inhibitor; modulates gene expression |

| Celecoxib | 0.04 | COX-2 inhibitor |

| Indomethacin | 9.17 | COX inhibitor |

Case Studies and Research Findings

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound:

- Anti-inflammatory Activity : In vitro assays demonstrated that this compound can suppress COX-2 activity effectively, comparable to standard anti-inflammatory drugs like celecoxib .

- Cell Proliferation Inhibition : Research indicated that the compound exhibits potent inhibitory effects on cancer cell lines while showing reduced toxicity towards non-cancerous cells, suggesting a therapeutic window for cancer treatment .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identify characteristic peaks for the pyrimidine ring (e.g., deshielded protons at δ 8.2–8.5 ppm for H-6) and substituents (e.g., methyl group at δ 2.3–2.5 ppm). Hydroxy and chloro groups may exhibit splitting due to hydrogen bonding or electronegativity effects .

- Mass Spectrometry (MS) : Look for the molecular ion peak (M⁺) matching the molecular weight (C₅H₅ClN₂O, MW 144.56 g/mol) and fragmentation patterns (e.g., loss of Cl or CH₃ groups).

- IR Spectroscopy : Confirm O-H stretching (~3200 cm⁻¹) and C-Cl vibrations (~550–650 cm⁻¹).

What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the compound’s electron distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites, aiding in understanding substitution reactions or interactions with biological targets. For example, the electron-withdrawing chloro group may reduce electron density at the 2-position, directing further functionalization .

How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Advanced Research Question

Discrepancies often arise from variations in solvent polarity, temperature, or catalyst choice. For instance, hydroxyl group deprotonation in polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates compared to nonpolar solvents. Systematic studies using design of experiments (DoE) can isolate critical variables. Cross-referencing kinetic data with computational models (e.g., transition state simulations) helps validate mechanisms .

What experimental strategies are recommended for evaluating the biological activity of this compound in enzyme inhibition studies?

Advanced Research Question

- Enzyme Assays : Use fluorescence-based or calorimetric assays (e.g., ITC) to measure binding affinity (Kd) and inhibition constants (Ki) against target enzymes like kinases or dehydrogenases.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing Cl with F or adjusting methyl position) and compare activity trends. Molecular docking (e.g., AutoDock Vina) can predict binding modes .

- Control Experiments : Include positive/negative controls (e.g., known inhibitors) and assess cytotoxicity in cell lines to rule off-target effects.

How should researchers address stability and hygroscopicity challenges during storage of this compound?

Advanced Research Question

- Storage Conditions : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture uptake .

- Stability Monitoring : Periodically analyze purity via HPLC or TLC. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) predict degradation pathways.

- Formulation : For biological assays, prepare fresh solutions in anhydrous DMSO and avoid aqueous buffers unless necessary.

What are the key considerations for designing scalable synthetic protocols for this compound while maintaining reproducibility?

Advanced Research Question

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to track reaction progress and intermediate formation.

- Green Chemistry Principles : Replace hazardous chlorinating agents (e.g., POCl₃) with safer alternatives (e.g., ionic liquids) where feasible .

- Batch-to-Batch Consistency : Standardize starting material quality (e.g., ≥98% purity) and document deviations (e.g., temperature fluctuations ≥±2°C).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.